molecular formula C10H15ClFNO2 B1457702 2-(2-(4-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride CAS No. 1864056-11-0

2-(2-(4-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride

Cat. No. B1457702
M. Wt: 235.68 g/mol
InChI Key: PDYCVVZRQAKPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride is a chemical compound. The CAS number for this compound is 1864056-11-0 .


Molecular Structure Analysis

The molecular formula of 2-(2-(4-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride is C10H15ClFNO2 . The molecular weight is 235.68 . For a detailed molecular structure, it is recommended to refer to scientific databases or resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-(4-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride are not fully detailed in the search results. It is known that the compound has a molecular weight of 235.68 . For more detailed physical and chemical properties, it is recommended to refer to scientific databases or contact chemical suppliers .

Safety And Hazards

The specific safety and hazard information for 2-(2-(4-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride is not provided in the search results. For detailed safety and hazard information, it is recommended to refer to Material Safety Data Sheets (MSDS) or contact chemical suppliers .

properties

IUPAC Name

2-[2-(4-fluorophenoxy)ethoxy]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2.ClH/c11-9-1-3-10(4-2-9)14-8-7-13-6-5-12;/h1-4H,5-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYCVVZRQAKPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCOCCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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